molecular formula C22H33N5O2 B12321317 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12321317
M. Wt: 399.5 g/mol
InChI Key: PPOQWVIJDAHVHS-YJOCCOPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyrazolopyrimidine core, and an oxane moiety. Its intricate molecular architecture makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring. Common reagents used in this step include benzylamine and methyl acrylate under basic conditions.

    Construction of the Pyrazolopyrimidine Core: This step involves the condensation of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring, followed by cyclization to form the pyrimidine core.

    Introduction of the Oxane Moiety: The oxane ring is introduced through a nucleophilic substitution reaction, typically using an epoxide or a halohydrin as the electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially leading to the formation of dihydropyrazolopyrimidines.

    Substitution: The benzyl group on the pyrrolidine ring can be substituted with various electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrazolopyrimidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to modulate specific molecular targets in the brain.

    Pharmacology: It is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound shares a similar pyrazolopyrimidine core but differs in the substituents on the pyrrolidine ring and the oxane moiety.

    6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is similar but lacks the oxane moiety.

Uniqueness

The uniqueness of 6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one lies in its specific combination of structural features, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H33N5O2

Molecular Weight

399.5 g/mol

IUPAC Name

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H33N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,15,17-21,23-24H,7-14H2,1H3,(H,25,28)/t15-,18?,19-,20?,21?/m1/s1

InChI Key

PPOQWVIJDAHVHS-YJOCCOPJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2NC3C(CNN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5

Canonical SMILES

CC1CN(CC1C2NC3C(CNN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.